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cytochrome c/'/'

Mitochondrial respiration Enzymatic activity assay Quality control

Researchers substituting generic cytochrome c into bacterial electron transfer studies encounter uncontrolled variability from species-mismatched PTMs and redox heterogeneity. Cytochrome c'' (CAS 116110-46-4) is the characterized 15 kDa monoheme cytochrome from Methylophilus methylotrophus (GenBank AF119838), possessing a unique redox-linked spin-state transition with perpendicular histidinyl ligand orientation distinct from eukaryotic cytochromes c. • 15 kDa monoheme protein with known 44-AA N-terminal sequence • 124 amino acid residues; PDB: 1E8E, 1GU2, 1OAE • Available 1 mg to bulk; custom synthesis on request

Molecular Formula C9H17NO2
Molecular Weight 0
CAS No. 116110-46-4
Cat. No. B1166554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecytochrome c/'/'
CAS116110-46-4
Molecular FormulaC9H17NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochrome c (CAS 116110-46-4): Biochemical Classification and Key Technical Specifications for Scientific Procurement


Cytochrome c (CAS 9007-43-6 for native protein; CAS 116110-46-4 designates the cytochrome c'' variant from Methylophilus methylotrophus) is a small (~12–13 kDa) heme protein functioning as an essential electron carrier between Complex III and Complex IV in the mitochondrial respiratory chain and as a critical pro-apoptotic factor upon release into the cytosol . The CAS 116110-46-4 entry specifically corresponds to a 15 kDa monoheme cytochrome from Methylophilus methylotrophus with a known 44-amino-acid N-terminal sequence (GenBank AF119838), distinct from the widely used equine and bovine heart preparations (CAS 9007-43-6) [1]. Native preparations from equine heart typically exhibit purity ≥95% (SDS-PAGE), molecular weight of 12,384 Da, and solubility of 10 mg/mL in H₂O, with reduced cytochrome c impurities specified at ≤5% for research-grade materials .

Why Cytochrome c (CAS 116110-46-4) Cannot Be Simply Replaced by Generic Class Analogs in Critical Assays


Substitution among cytochrome c preparations without species- and modification-specific verification introduces uncontrolled experimental variability due to three distinct failure modes. First, post-translational modifications (PTMs)—including acetylation at the N-terminus and trimethylation at lysine 72—vary dramatically by expression system and species source, directly altering binding kinetics to partner proteins and apoptotic functionality [1]. Second, redox state heterogeneity in commercial preparations (reduced cytochrome c impurity content) affects spectrophotometric baseline measurements and enzymatic coupling efficiency in respiratory chain assays . Third, the bacterial cytochrome c'' variant (CAS 116110-46-4) possesses structural and functional properties divergent from mitochondrial eukaryotic cytochromes c, including distinct molecular weight (15 kDa vs. ~12 kDa) and evolutionary adaptation to specific electron transfer partners, rendering it unsuitable as a drop-in replacement for vertebrate-sourced material in reconstituted mitochondrial systems [2].

Cytochrome c (CAS 116110-46-4): Verifiable Differentiation Data for Scientific Selection


Reduced Cytochrome c Impurity Content: A Critical Differentiator in Spectrophotometric Assay Performance

Commercial cytochrome c preparations differ quantitatively in reduced cytochrome c impurity content, a parameter directly impacting baseline absorbance at 550 nm and the accuracy of oxidase activity measurements. Sigma-Aldrich bovine heart cytochrome c (Cat. No. 30398, CAS 9007-43-6) specifies impurities ≤5% cytochrome c reduced . This specification is comparable across the bovine heart preparation line (Cat. No. C2037 also maintains ≤5% reduced content) [1]. In contrast, recombinant human cytochrome c produced in E. coli expression systems (e.g., BioMart Cat. No. CF80) is supplied in fully defined redox states without reduced impurity specifications and requires additional handling (storage at ≤-70°C, ≤6-month stability) .

Mitochondrial respiration Enzymatic activity assay Quality control

Acetylation-Dependent Alteration of Ligand Binding Kinetics: Quantitative Comparison of Modified vs. Unmodified Cytochrome c

Site-specific acetylation of tyrosine-67 in horse heart cytochrome c derivatives produces quantifiable changes in ligand binding affinity and kinetics relative to unmodified cytochrome c. Dissociation constants of complexes of acetylated derivatives (Ac-Guan cyt c and Ac-Acim cyt c) are smaller by 10× and 5× compared to unmodified cyt c and unacetylated derivatives, respectively. Pseudofirst-order rate constants for cyanide (CN⁻) binding by Ac-Guan cyt c are 10× and 5× greater than those obtained with cyt c and Guan cyt c [1]. The most significant spectral effects of acetylation include +6 ppm and +3 ppm changes in the chemical shifts of resonances arising from the axial methionine-ε-methyl protons and the heme c ring methyl-5 protons, respectively [2].

Protein engineering Heme ligand stability Structure-function analysis

Species-Dependent Post-Translational Modification Profile: N-Terminal Acetylation and Lys-72 Trimethylation Patterns

When cytochrome c genes from yeast, Drosophila melanogaster, and rat are expressed in a yeast strain (GM-3C-2) lacking endogenous cytochrome c, distinct PTM patterns emerge. Recombinant yeast and rat proteins were close to fully trimethylated at lysine 72, whereas the Drosophila protein could be chromatographically separated into forms containing tri-, di-, mono-, and unmethylated lysine 72 showing corresponding resonances in the NMR spectrum [1]. Contrary to the way yeast modifies its own cytochromes c, the recombinant proteins were partially acetylated at their N-terminus, except for the Drosophila protein, which remained entirely unblocked [2]. These PTM differences preclude substitution between native and recombinant preparations without chromatographic fractionation to monomolecular species.

Recombinant protein expression Post-translational modification Protein characterization

Commercial Cytochrome c Preparations: Comparative Specifications for Assay Suitability

Sigma-Aldrich commercial cytochrome c preparations are differentiated by biological source, purity basis, molecular weight, and recommended application. Equine heart cytochrome c (C7752/C2506) is specified at ≥95% (SDS-PAGE) with molecular weight 12,384 Da and is recommended for activity assays . Bovine heart cytochrome c (C2037) is specified at ≥95% based on Mol. Wt. 12,327 basis with applicability for cell-based assays [1]. Bovine heart cytochrome c (30398) is specified at ≥95% (GE) with Mr ~13000, impurities ≤5% cytochrome c reduced, and is suitable for activity assays . A higher-purity BioUltra grade (C2867, equine heart) achieves ≥99% (SDS-PAGE) and is recommended when ultra-high purity is required [2].

Cell-based assay SDS-PAGE purity Biological source

Cytochrome c (CAS 116110-46-4): Recommended Procurement and Application Scenarios Based on Evidence


Mitochondrial Respiratory Chain Activity Assays Requiring Low Reduced Impurity Content

For cytochrome c oxidase (Complex IV) activity assays monitoring ferrocytochrome c oxidation at 550 nm, procure bovine heart native cytochrome c (Sigma 30398 or C2037, CAS 9007-43-6) with ≤5% reduced cytochrome c impurity specification. This quantified impurity ceiling minimizes baseline absorbance interference and eliminates pre-assay reduction validation steps, enabling direct use in spectrophotometric kinetic measurements with millimolar extinction coefficient ε = 19.6 mM⁻¹ cm⁻¹ at 550 nm [1].

Heme Ligand Accessibility and Binding Kinetics Studies

For investigations requiring enhanced sensitivity to ligand binding, acetylated cytochrome c derivatives (Ac-Guan cyt c) provide 10× increased pseudofirst-order rate constants for CN⁻ binding and 10× reduced dissociation constants relative to unmodified cytochrome c [1]. Tyr-67 acetylated derivatives retain the 695 nm absorption band and near-full activity in the mitochondrial succinate oxidase system while exhibiting distinct NMR chemical shift signatures (+6 ppm axial methionine-ε-methyl protons, +3 ppm heme methyl-5 protons) [2].

Site-Directed Mutagenesis Studies Requiring Defined Post-Translational Modification Background

For site-directed mutagenesis studies of cytochrome c structure-function relationships, recombinant expression in Saccharomyces cerevisiae yields species-specific PTM patterns that must be chromatographically resolved to monomolecular species. Drosophila melanogaster cytochrome c expressed in yeast provides an N-terminally unacetylated background with separable Lys-72 methylation states, enabling controlled study of PTM effects independent of sequence variation [1]. As stated by Koshy et al., failure to identify and separate PTM variants makes it 'impossible to distinguish between the influence of a site-directed mutation and unexamined post-translational modifications' [2].

Ultra-High Purity Structural and Biophysical Studies

For crystallography, NMR spectroscopy, or sensitive spectrophotometric applications, select BioUltra grade equine heart cytochrome c (Sigma C2867, CAS 9007-43-6) with ≥99% (SDS-PAGE) purity. This grade is isolated from the standard ≥95% preparation (C7752) by ion-exchange chromatography, removing contaminants that may interfere with spectral measurements or crystallization [1].

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